Z-Glu-tyr-oet

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

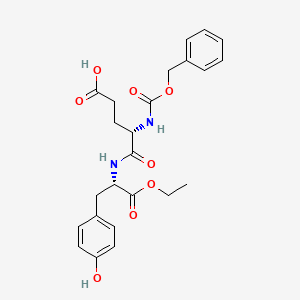

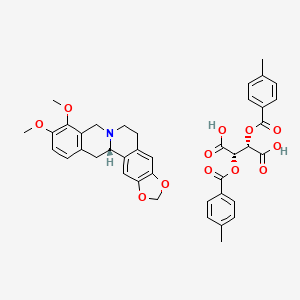

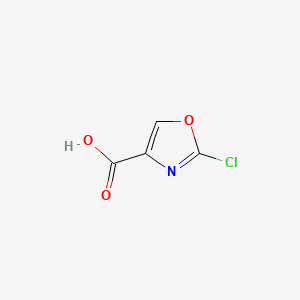

“Z-Glu-tyr-oet” is also known as Z-L-glutamyl-L-tyrosine . It is a synthetic substrate that has been used in various types of research .

Synthesis Analysis

The synthesis of “Z-Glu-tyr-oet” involves complex biochemical processes. It has been used in the study of enzymatic reactions, particularly those involving proteins and peptides .

Molecular Structure Analysis

The empirical formula of “Z-Glu-tyr-oet” is C22H24N2O8 . It has a molecular weight of 444.43 . The structure of “Z-Glu-tyr-oet” includes two aromatic moieties, namely, the phenyl group in Z and phenol group in tyrosine .

Chemical Reactions Analysis

“Z-Glu-tyr-oet” has been used in the study of enzymatic reactions, particularly those involving proteins and peptides . It has been found that tyrosine is more readily broken down by "Z-Glu-tyr-oet" .

Physical And Chemical Properties Analysis

“Z-Glu-tyr-oet” has a storage temperature of -20°C . More detailed physical and chemical properties may be available from the manufacturer or supplier .

Aplicaciones Científicas De Investigación

Binding of Copper and Zinc Ions : Z-Glu-Tyr-OEt and similar polypeptides can bind copper (Cu++) and zinc (Zn++) ions. This binding induces conformational changes in the polypeptides, such as a shift from a random coil to an α-helix structure. These phenomena suggest potential applications in studying metal ion interactions with polypeptides and their structural implications (Béré & Hélène, 1979).

Protein-Tyrosine Phosphatase Receptor Type Z (Ptprz) : Ptprz, which has multiple substrate proteins, shows selective dephosphorylation of certain tyrosine residues in the presence of specific sequences, including Glu residues. This insight is valuable for understanding the molecular basis of substrate recognition by Ptprz and its role in cellular processes (Fujikawa et al., 2011).

Serpin Protein Z-dependent Proteinase Inhibitor (ZPI) : The study of ZPI, a specific inhibitor of membrane-associated factor Xa, highlights the role of Glu residues in enzyme binding and inhibition. This research offers insights into the biochemical mechanisms underlying the inhibition of specific proteinases (Huang et al., 2010).

Botulinum Neurotoxin Type A Light Chain : Research on the botulinum neurotoxin type A light chain, a zinc endopeptidase, reveals the involvement of specific amino acids, including tyrosine, in catalysis and transition state stabilization. Such studies are crucial for understanding the mechanisms of metalloproteases (Binz et al., 2002).

Glutathione Disulfide and Zinc Complexes : The interaction between glutathione disulfide and Zn(II) ions, particularly in the context of zinc homeostasis, is studied. This research is significant for understanding the role of Glu-containing compounds in zinc biochemistry (Krężel et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

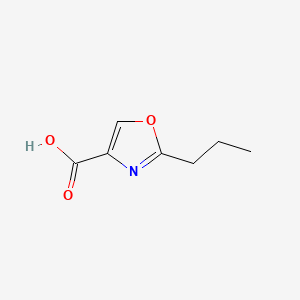

(4S)-5-[[(2S)-1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXZCHGQEFKWAX-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu-tyr-oet | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/no-structure.png)

![(3|A)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)